molecular formula C22H39N7O8 B12538123 L-Alanyl-L-alanyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanine CAS No. 675126-96-2

L-Alanyl-L-alanyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanine

Katalognummer: B12538123
CAS-Nummer: 675126-96-2
Molekulargewicht: 529.6 g/mol
InChI-Schlüssel: OPMLTJNPDYXYRC-LZXPERKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Alanyl-L-alanyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanine is a peptide composed of six amino acids: three alanine residues, one leucine residue, one asparagine residue, and one additional alanine residue. Peptides like this one are essential in various biological processes and have significant applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-alanyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.

Analyse Chemischer Reaktionen

Types of Reactions

L-Alanyl-L-alanyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiols.

Wissenschaftliche Forschungsanwendungen

L-Alanyl-L-alanyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Wirkmechanismus

The mechanism of action of L-Alanyl-L-alanyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, or metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide with applications in cell culture and parenteral nutrition.

    L-Alanyl-L-tyrosine: Used in biochemical studies and as a supplement in cell culture media.

    L-Alanyl-L-leucine: Investigated for its role in protein synthesis and metabolic regulation.

Uniqueness

L-Alanyl-L-alanyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanine is unique due to its specific sequence and combination of amino acids, which confer distinct properties and potential applications. Its structure allows for targeted interactions with biological molecules, making it valuable in various research fields.

Eigenschaften

CAS-Nummer

675126-96-2

Molekularformel

C22H39N7O8

Molekulargewicht

529.6 g/mol

IUPAC-Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoic acid

InChI

InChI=1S/C22H39N7O8/c1-9(2)7-14(21(35)29-15(8-16(24)30)20(34)27-13(6)22(36)37)28-19(33)12(5)26-18(32)11(4)25-17(31)10(3)23/h9-15H,7-8,23H2,1-6H3,(H2,24,30)(H,25,31)(H,26,32)(H,27,34)(H,28,33)(H,29,35)(H,36,37)/t10-,11-,12-,13-,14-,15-/m0/s1

InChI-Schlüssel

OPMLTJNPDYXYRC-LZXPERKUSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)N

Kanonische SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.